REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH2:7][CH2:6][C:5](=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[CH:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:14])[CH2:3][CH2:4][CH:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:6][CH2:7]1
|
Name
|
ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1(C=CC(CC1)=CC(=O)OCC)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a short pad of silica (40 g)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |